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Executive Summary

Aspochalasin M is a cytochalasan-class secondary metabolite produced by the fungus
Aspergillus flavipes. First identified from a marine sponge-derived strain of this fungus,
Aspochalasin M belongs to a large family of structurally complex and biologically active
compounds. This guide provides a comprehensive overview of the discovery, fungal source,
and associated methodologies for the study of Aspochalasin M, intended to support further
research and development in the fields of oncology and infectious diseases. While data on
Aspochalasin M is still emerging, this document consolidates the available information on its
biological activities and provides context from related aspochalasin analogs.

Discovery and Fungal Source

Aspochalasin M was first reported as a natural product isolated from the fungus Aspergillus
flavipes, which was derived from a Sri Lankan demosponge.[1] This discovery highlights the
rich biodiversity of marine-derived fungi as a source of novel bioactive compounds. The
producing strain, Aspergillus flavipes (KR063133), was found to produce a series of
aspochalasins, including Aspochalasin B, D, and M.[1]

Further research has identified a biosynthetic gene cluster in Aspergillus flavipes CNL-338
responsible for the production of several aspochalasins, including Aspochalasin M.[2] This
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finding opens avenues for biosynthetic engineering and the potential for scaled-up production
of Aspochalasin M and its analogs.

Physicochemical Properties

While detailed physicochemical data for Aspochalasin M is not extensively published, some
basic properties can be inferred from its structure and data from related compounds. Like other
aspochalasins, it is an amorphous white powder. The molecular weight of Aspochalasin M has
been determined to be 401 daltons.[1]

Biological Activity

The biological activities of Aspochalasin M have not been as extensively characterized as
some other members of the aspochalasin family. However, based on the known activities of its
co-isolated analogs, Aspochalasin M is predicted to exhibit cytotoxic and antibacterial
properties.

Cytotoxic Activity

While specific IC50 values for Aspochalasin M against various cancer cell lines are not yet
publicly available, other aspochalasins have demonstrated potent cytotoxic effects. For context,
Table 1 summarizes the cytotoxic activities of some related aspochalasin compounds. This
data suggests that Aspochalasin M likely possesses antiproliferative properties that warrant
further investigation.

Table 1: Cytotoxic Activity of Selected Aspochalasin Analogs
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Compound Cell Line IC50 (pg/mL) Reference
Phomacin A HT-29 0.6 [2]
Phomacin B HT-29 14 [2]
Aspochalasin analog
HT-29 7.4 [2]
17
Aspochalasin analog
HT-29 49.09 uM [2]
18
Aspochalasin H Ba/F3 >50 uM [2]
Aspochalasin analog
. Ba/F3 0.49 [2]
Mel-Ab
Aspochalasin | (melanogenesis 22.4 uM
inhibition)

Antibacterial Activity

The initial report on the isolation of Aspochalasin M was in the context of screening for
antibacterial metabolites.[1] While the specific antibacterial activity of Aspochalasin M was not
detailed in the abstract, the co-isolated compounds, Aspochalasin B and D, showed activity
against Gram-positive bacteria. This suggests that Aspochalasin M may also possess
antibacterial properties. Table 2 presents the Minimum Inhibitory Concentration (MIC) values
for Aspochalasins B and D.

Table 2: Antibacterial Activity of Co-isolated Aspochalasins
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Compound Bacterium MIC (pg/mL) Reference
Aspochalasin B Bacillus subtilis 16 [1]
Staphylococcus

Py 32 [1]
aureus
MRSA 32 [1]
Aspochalasin D Bacillus subtilis 32 [1]
Staphylococcus

Py 32 [1]
aureus
MRSA 32 [1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Aspochalasin M are
crucial for its further study. The following sections outline the general methodologies employed
in the discovery of aspochalasins, which can be adapted for Aspochalasin M.

Fungal Culture and Extraction

The workflow for obtaining Aspochalasin M begins with the cultivation of the producing fungal
strain, Aspergillus flavipes.
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Caption: Fungal Culture and Extraction Workflow for Aspochalasin M.

The fungus is typically cultured on a solid rice medium to promote the production of secondary
metabolites. After a suitable incubation period, the fungal mycelia are harvested and extracted
with an organic solvent, such as ethyl acetate, to yield a crude extract containing a mixture of
compounds.
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Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate
Aspochalasin M.

Chromatographic Separation

Silica Gel Vacuum
Liquid Chromatography

Graction CollectiorD
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Pure Aspochalasin M
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Caption: Isolation and Purification Workflow for Aspochalasin M.

A common approach involves initial fractionation of the crude extract using silica gel vacuum
liquid chromatography (VLC). The resulting fractions are then screened for biological activity
(bioassay-guided fractionation). Active fractions are further purified using techniques such as
Sephadex LH-20 column chromatography and reversed-phase high-performance liquid
chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of Aspochalasin M is determined using a combination of spectroscopic

techniques.
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Caption: Structure Elucidation Workflow for Aspochalasin M.

One-dimensional (*H and 13C) and two-dimensional (COSY, HMBC, NOESY) Nuclear Magnetic
Resonance (NMR) spectroscopy are used to determine the carbon-hydrogen framework and
the connectivity of the atoms. High-resolution mass spectrometry (HR-ESI-MS) is employed to
determine the elemental composition and confirm the molecular weight. The collective data is
then compared with that of known aspochalasins to confirm the final structure.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the cytochalasan class of compounds, to which
aspochalasins belong, is the inhibition of actin polymerization.[2] They achieve this by binding
to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin
monomers. This disruption of the actin cytoskeleton interferes with numerous cellular
processes, including cell division, motility, and maintenance of cell shape, which ultimately
contributes to their cytotoxic effects.
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Caption: Proposed Mechanism of Action for Aspochalasin M.
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While the general mechanism of actin polymerization inhibition is well-established for
cytochalasans, the specific downstream signaling pathways affected by Aspochalasin M have
not yet been elucidated. Further research is needed to identify the precise molecular targets
and signaling cascades that are modulated by this compound, which could reveal novel
therapeutic opportunities.

Future Directions

Aspochalasin M represents a promising natural product with potential for development as a
therapeutic agent. Key areas for future research include:

o Comprehensive Biological Profiling: Detailed in vitro and in vivo studies are required to fully
characterize the cytotoxic and antibacterial activities of Aspochalasin M against a broad
range of cancer cell lines and pathogenic bacteria.

e Mechanism of Action Studies: Elucidation of the specific signaling pathways affected by
Aspochalasin M will provide a deeper understanding of its molecular mechanism and may
identify novel therapeutic targets.

o Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of
Aspochalasin M analogs will be crucial for optimizing its potency, selectivity, and
pharmacokinetic properties.

» Biosynthetic Engineering: Leveraging the identified biosynthetic gene cluster could enable
the production of novel aspochalasin derivatives with improved therapeutic profiles.

Conclusion

Aspochalasin M, a secondary metabolite from the marine-derived fungus Aspergillus flavipes,
IS a member of the promising cytochalasan class of natural products. While current knowledge
about its specific biological activities and mechanisms is limited, its structural relationship to
other bioactive aspochalasins suggests significant potential for further investigation. This
technical guide provides a foundational resource for researchers to advance the study of
Aspochalasin M and explore its therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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